N2-(4-methylphenyl)benzene-1,2-diamine
Description
N2-(4-Methylphenyl)benzene-1,2-diamine is a substituted aromatic diamine featuring a benzene ring with two amine groups at the 1,2-positions and a 4-methylphenyl group attached to the N2 nitrogen. This compound belongs to a broader class of benzene-1,2-diamine derivatives, which are pivotal intermediates in organic synthesis, particularly for constructing heterocycles like benzimidazoles, quinoxalines, and tricyclic dilactams .
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-N-(4-methylphenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H14N2/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3 |
InChI Key |
UUFIHEBXYDLWTO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC=CC=C2N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC=C2N |
solubility |
23.1 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
The substituent on the N2 nitrogen defines the physicochemical and functional properties of benzene-1,2-diamine derivatives. Key analogs include:
Key Observations :
- Electron-donating groups (EDG): The methyl group in N2-(4-methylphenyl) derivatives enhances nucleophilicity, favoring reactions with aliphatic diketones (e.g., biacetyl) to yield quinoxalines in higher yields compared to EWGs .
- Electron-withdrawing groups (EWG) : Nitro or trifluoromethyl substituents reduce reaction rates but improve thermal stability, making them suitable for high-temperature applications .
- Steric effects : Bulky groups like tert-butyl hinder cyclocondensation reactions, limiting their utility in synthesizing fused heterocycles .
Physicochemical Properties
Crystallinity and Solubility
- Analogous EDG-substituted diamines (e.g., N-(4-methoxyphenyl) derivatives) form stable crystals with defined hydrogen-bonding networks .
- N1,N2-Bis(2-fluorobenzyl) derivative: Crystallizes in a monoclinic system (space group P2₁/c) with intermolecular N–H···N hydrogen bonds, demonstrating the role of EWGs in stabilizing crystal lattices .
- Trifluoromethyl derivatives : Exhibit lower solubility in polar solvents due to the hydrophobic CF₃ group .
Thermal Stability
- Methyl-substituted diamines decompose at ~200–250°C, while nitro-substituted analogs show higher thermal stability (>300°C) due to resonance stabilization .
Cyclocondensation Reactions
- With aromatic diketones: All derivatives react efficiently, but EWGs slow reaction kinetics. For example, this compound reacts with phenanthrenequinone to form quinoxalines in >80% yield, whereas nitro-substituted analogs require harsher conditions .
- With aliphatic diketones : Methyl groups enhance reactivity; N2-(4-methylphenyl) derivatives yield 70–85% products with biacetyl, compared to <50% for trifluoromethyl analogs .
Propargylation Reactions
- Methylphenyl-substituted diamines undergo selective mono-propargylation (83% yield) under mild conditions, while bulkier substituents (e.g., tert-butyl) lead to lower yields due to steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
